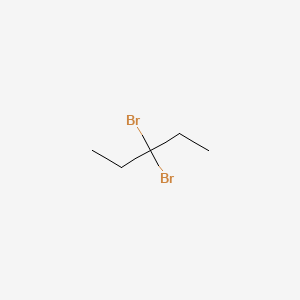

3,3-Dibromopentane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

54653-27-9 |

|---|---|

分子式 |

C5H10Br2 |

分子量 |

229.94 g/mol |

IUPAC名 |

3,3-dibromopentane |

InChI |

InChI=1S/C5H10Br2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 |

InChIキー |

NTIGNJOEVBTPJJ-UHFFFAOYSA-N |

正規SMILES |

CCC(CC)(Br)Br |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3,3-dibromopentane, a geminal dihaloalkane. The document details its physical and chemical characteristics, synthesis, and reactivity, with a particular focus on its behavior in nucleophilic substitution and elimination reactions. Due to the limited availability of experimental spectroscopic data, this guide presents predicted Nuclear Magnetic Resonance (NMR) spectra and available mass spectrometry and infrared spectroscopy information to aid in the characterization of this compound. Detailed experimental protocols for its synthesis are provided, along with logical diagrams to illustrate reaction pathways. This guide is intended to be a valuable resource for researchers in organic synthesis, drug discovery, and medicinal chemistry.

Introduction

This compound (CAS No. 54653-27-9) is a halogenated organic compound belonging to the class of geminal dihalides, where two bromine atoms are attached to the same carbon atom. This structural feature imparts unique chemical reactivity to the molecule, making it a subject of interest in synthetic organic chemistry. Its potential as a building block for more complex molecules, including those with pharmaceutical applications, underscores the importance of a thorough understanding of its chemical properties. This guide aims to consolidate available and predicted data to provide a detailed technical resource for professionals in the field.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that some of these values are estimates and should be considered as such in experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | PubChem[1] |

| Molecular Weight | 229.94 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 54653-27-9 | PubChem[1] |

| Canonical SMILES | CCC(CC)(Br)Br | PubChem[1] |

| Density | 1.660 g/cm³ (estimate) | |

| Boiling Point | 189 °C (estimate) | |

| Melting Point | -28.63 °C (estimate) | |

| Refractive Index | 1.500 (estimate) |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of 3-pentanone (B124093) with a brominating agent. A reported method utilizes triphenyl phosphite (B83602) and bromine, affording a high yield of the desired product.

Experimental Protocol: Synthesis from 3-Pentanone

This protocol is based on a general procedure for the synthesis of gem-dibromides from ketones using triphenyl phosphite and bromine.

Materials:

-

3-Pentanone

-

Triphenyl phosphite

-

Bromine

-

Dichloromethane (B109758) (anhydrous)

-

Nitrogen gas

-

Ice-salt bath

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Under a nitrogen atmosphere, dissolve triphenyl phosphite (1.1 equivalents) in anhydrous dichloromethane in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

-

Cool the flask to -30 °C using an ice-salt bath.

-

Slowly add a solution of bromine (1.1 equivalents) in dichloromethane from the dropping funnel to the stirred solution, maintaining the temperature between -30 °C and -20 °C.

-

After the addition of bromine is complete, continue stirring for 15 minutes.

-

Slowly add 3-pentanone (1.0 equivalent) to the reaction mixture, ensuring the temperature remains below -20 °C.

-

Allow the reaction to stir at -20 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 12 hours.

-

The reaction mixture can be monitored by thin-layer chromatography (TLC) to determine completion.

-

Upon completion, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by vacuum distillation to yield this compound. A yield of approximately 83.7% has been reported for this transformation.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is primarily dictated by the presence of the two bromine atoms on the tertiary carbon. This gem-dihalide can undergo both nucleophilic substitution and elimination reactions, with the reaction pathway being highly dependent on the nature of the nucleophile/base and the reaction conditions.

Nucleophilic Substitution

Due to steric hindrance at the tertiary carbon, S(_N)2 reactions are highly unlikely. S(_N)1 reactions are more plausible, proceeding through a tertiary carbocation intermediate. However, the presence of two electron-withdrawing bromine atoms can destabilize the adjacent carbocation, potentially slowing down the S(_N)1 pathway.

Elimination Reactions

Elimination reactions, particularly E2, are expected to be a major pathway for this compound in the presence of a strong, non-nucleophilic base. The presence of β-hydrogens on the adjacent methylene (B1212753) groups allows for dehydrobromination to form haloalkenes. A second elimination can lead to the formation of an alkyne.

Expected Reaction with a Strong Base (e.g., Sodium Hydroxide)

Caption: Plausible elimination pathway of this compound.

Spectroscopic Data

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 | Quartet | 4H | -CH₂- |

| ~ 1.1 | Triplet | 6H | -CH₃ |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| ~ 75 | C(Br)₂ |

| ~ 40 | -CH₂- |

| ~ 10 | -CH₃ |

Mass Spectrometry

While an experimental mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on the structure of gem-dihalides. The molecular ion peak [M]⁺ would be expected at m/z 228, 230, and 232 with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). Common fragmentation pathways would involve the loss of a bromine radical (M-79/81) and subsequent alkyl chain fragmentations.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorptions for C-H stretching and bending vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 2970-2850 | C-H stretch (alkane) |

| 1465-1375 | C-H bend (alkane) |

| ~ 600-500 | C-Br stretch |

Safety and Handling

This compound is expected to be a hazardous chemical. While a specific safety data sheet (SDS) is not widely available, general precautions for handling halogenated hydrocarbons should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This technical guide provides a summary of the known and predicted chemical properties of this compound. While there is a notable lack of experimental data in the literature, this document consolidates available information on its synthesis and reactivity and provides predicted spectroscopic data to aid researchers. The unique structural features of this compound suggest its potential as a versatile intermediate in organic synthesis. Further experimental investigation into its properties and reactions is warranted to fully explore its utility in the development of novel chemical entities, including potential drug candidates.

References

An In-depth Technical Guide to 3,3-Dibromopentane

This technical guide provides a comprehensive overview of the known physical properties, synthesis, and reaction mechanisms of 3,3-dibromopentane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Physical Properties

Precise experimental data for the physical properties of this compound is limited in publicly accessible literature. The following table summarizes the available estimated and computed values.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀Br₂ | PubChem[1] |

| Molecular Weight | 229.94 g/mol | PubChem[1] |

| CAS Number | 54653-27-9 | PubChem[1] |

| Melting Point | -28.63 °C | (estimate)[2] |

| Boiling Point | 189 °C | (estimate)[2] |

| Density | 1.6600 g/cm³ | (estimate)[2] |

| Refractive Index | 1.5000 | (estimate)[2] |

| InChI | InChI=1S/C5H10Br2/c1-3-5(6,7)4-2/h3-4H2,1-2H3 | PubChem[1] |

| SMILES | CCC(CC)(Br)Br | PubChem[1] |

Synthesis of this compound

General Experimental Protocol (Adapted)

Materials:

-

Bromine

-

Dichloromethane (B109758) (anhydrous)

-

Ice-salt bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet is charged with triphenylphosphine and anhydrous dichloromethane.

-

The mixture is cooled to -5 °C using an ice-salt bath while maintaining an inert argon atmosphere.

-

A solution of bromine in dichloromethane is added dropwise over a period of one hour with vigorous stirring. The formation of a dibromotriphenylphosphorane precipitate is observed.

-

After the addition of bromine is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

A solution of 3-pentanone in dichloromethane is then added dropwise over one hour. An exothermic reaction is expected.

-

The reaction mixture is allowed to slowly warm to room temperature and is stirred for several hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

It is crucial to note that this is a generalized protocol and requires optimization for the specific synthesis of this compound. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Mechanisms

Synthesis from 2-Pentyne (B165424)

This compound can be synthesized via the hydrobromination of 2-pentyne with two equivalents of hydrogen bromide (HBr). This reaction proceeds through a two-step electrophilic addition mechanism following Markovnikov's rule.

Caption: Electrophilic addition of HBr to 2-pentyne.

Synthesis from 3-Pentanone

The synthesis from 3-pentanone involves the conversion of the carbonyl group into a geminal dibromide. This is typically achieved using a brominating agent like phosphorus pentabromide or the triphenylphosphine/bromine system.

Caption: Conversion of 3-pentanone to this compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: While not explicitly determined for this compound, related bromoalkanes can be flammable. Keep away from heat, sparks, open flames, and other ignition sources.

-

First Aid:

-

Skin Contact: Immediately wash with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

This safety information is inferred and should be supplemented with a thorough risk assessment before handling the compound.

Disclaimer

The information provided in this document is for research and informational purposes only. The physical property data presented is largely based on estimations and has not been experimentally verified. All chemical syntheses and handling should be performed by qualified individuals in a controlled laboratory setting with appropriate safety precautions in place.

References

An In-depth Technical Guide to 3,3-Dibromopentane (CAS Number: 54653-27-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dibromopentane, a geminal dihalide with potential applications in organic synthesis. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and supplements it with data from analogous compounds to offer a predictive profile. This document covers physicochemical properties, probable synthesis routes with generalized experimental protocols, predicted spectroscopic characteristics, and expected reactivity. Potential, though not yet documented, applications in medicinal chemistry and areas for future research are also discussed. All quantitative data is summarized in tables for clarity, and logical relationships are visualized using Graphviz diagrams.

Introduction

This compound, with the CAS number 54653-27-9, is a halogenated alkane characterized by the presence of two bromine atoms on the central carbon of a pentane (B18724) chain.[1] Geminal dihalides are a class of organic compounds where two halogen atoms are attached to the same carbon atom.[2][3][4][5] These compounds are valuable intermediates in organic synthesis, often serving as precursors to carbonyl compounds, alkynes, and other functional groups.[5] While specific applications for this compound in drug development are not yet documented, the broader class of halogenated hydrocarbons has been explored for various biological activities.[6] This guide aims to consolidate the available information on this compound and provide a predictive framework for its properties and reactivity to aid researchers in its potential synthesis and application.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available and estimated physicochemical properties.

| Property | Value | Source |

| CAS Number | 54653-27-9 | [1][7][8] |

| Molecular Formula | C₅H₁₀Br₂ | [1][7] |

| Molecular Weight | 229.94 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| Boiling Point | 189 °C (estimated) | [9] |

| Melting Point | -28.63 °C (estimated) | [9] |

| Density | 1.660 g/cm³ (estimated) | [9] |

| Refractive Index | 1.500 (estimated) | [9] |

Synthesis

The primary route for the synthesis of this compound is expected to be from the corresponding ketone, 3-pentanone (B124093). Two plausible methods are outlined below.

Synthesis from 3-Pentanone using Phosphorus Pentabromide

A general method for converting ketones to geminal dihalides involves the use of phosphorus pentahalides.

Experimental Protocol (Generalized):

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-pentanone and an inert solvent (e.g., carbon tetrachloride).

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus pentabromide (PBr₅) in the same solvent to the stirred solution of 3-pentanone.[10] The reaction is exothermic and generates hydrogen bromide gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over crushed ice to quench the excess PBr₅.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure.

Caption: Synthesis of this compound from 3-Pentanone using PBr5.

Synthesis from 3-Pentanone using Triphenyl Phosphite (B83602) and Bromine

An alternative method involves the use of triphenyl phosphite and bromine, which can be a milder approach.[7]

Experimental Protocol (Generalized):

-

To a solution of triphenyl phosphite in a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, slowly add bromine at a low temperature (-30 to -20 °C) under an inert atmosphere.[7]

-

After the formation of the triphenylphosphine (B44618) dibromide intermediate, slowly add 3-pentanone to the reaction mixture while maintaining the low temperature.

-

Allow the reaction to proceed at low temperature for a specified time, then let it warm to room temperature and stir for an additional period.

-

Monitor the reaction by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The product can be isolated from the triphenylphosphine oxide byproduct by column chromatography or distillation.

Caption: Synthesis of this compound via a phosphine-bromine complex.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂- | 2.2 - 2.6 | Quartet (q) | 4H |

| -CH₃ | 1.1 - 1.4 | Triplet (t) | 6H |

The methylene (B1212753) (-CH₂-) protons are adjacent to the carbon bearing two bromine atoms, which will cause a downfield shift. They will be split into a quartet by the neighboring methyl protons. The methyl (-CH₃) protons will be split into a triplet by the adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is also predicted to be simple.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br₂ (C3) | 70 - 90 |

| -CH₂- (C2, C4) | 40 - 55 |

| -CH₃ (C1, C5) | 10 - 20 |

The carbon atom bonded to the two bromine atoms (C3) will be significantly deshielded and appear furthest downfield. The methylene carbons (C2 and C4) will also be deshielded by the adjacent dibrominated carbon. The methyl carbons (C1 and C5) will appear in the typical aliphatic region.

Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 228, 230, and 232, corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Loss of Br: A significant fragment resulting from the loss of a bromine radical, leading to a cation at m/z 149 and 151.

-

Loss of C₂H₅: Fragmentation involving the loss of an ethyl radical would result in a fragment at m/z 199, 201, and 203.

-

Further Fragmentations: Subsequent loss of HBr or other small molecules from the initial fragments.[11]

References

- 1. This compound | C5H10Br2 | CID 13555730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is geminal dihalide class 10 chemistry CBSE [vedantu.com]

- 3. pediaa.com [pediaa.com]

- 4. Explain vicinal Halides (Vic Halides) and geminal Halides (Gem Halides) . | Sathee Forum [forum.prutor.ai]

- 5. m.youtube.com [m.youtube.com]

- 6. Effect of bromine and chlorine positioning in the induction of renal and testicular toxicity by halogenated propanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pentane, 3,3-dibromo- synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound [chemicalbook.com]

- 10. Phosphorus pentabromide - Sciencemadness Wiki [sciencemadness.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Synthesis of 3,3-Dibromopentane from 3-Pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3,3-dibromopentane, a geminal dihalide, from its corresponding ketone precursor, 3-pentanone (B124093). This transformation is a valuable tool in organic synthesis, providing a versatile intermediate for the construction of more complex molecular architectures. This document provides a comprehensive overview of the synthetic methodology, including a detailed experimental protocol, quantitative data, and a mechanistic pathway diagram.

Overview of the Synthetic Transformation

The conversion of a ketone to a geminal dibromide involves the replacement of the carbonyl oxygen with two bromine atoms. While several reagents can effect halogenation of ketones, the direct conversion of the carbonyl group in a simple aliphatic ketone like 3-pentanone to a 3,3-dibromoalkane can be effectively achieved using a combination of triphenyl phosphite (B83602) and bromine. This method has been reported to produce the desired product in high yields.

The reaction proceeds by the formation of a reactive dibromophosphorane species from triphenyl phosphite and bromine, which then reacts with the ketone to yield the gem-dibromide and triphenylphosphine (B44618) oxide as a byproduct.

Quantitative Data

The following table summarizes the reported yields for the gem-dibromination of aliphatic ketones using phosphorus-based reagents and bromine.

| Starting Ketone | Reagent System | Solvent | Yield (%) | Reference |

| 3-Pentanone | Triphenyl phosphite / Bromine | Dichloromethane (B109758) | 83.7 | [1] |

| 2-Butanone | Triphenylphosphine oxide / Bromine* | Dichloromethane | 81.1 | [2] |

Note: The use of triphenylphosphine oxide in the reference is likely a typographical error, with triphenyl phosphite or triphenylphosphine being the intended reagent that forms the active brominating species with bromine.

Experimental Protocol

This section provides a detailed experimental protocol for the synthesis of this compound from 3-pentanone, adapted from procedures for similar ketones.[2]

Materials:

-

3-Pentanone

-

Triphenyl phosphite

-

Bromine

-

Dichloromethane (anhydrous)

-

Nitrogen gas (or other inert gas)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphenyl phosphite (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to between -40 °C and -30 °C using a suitable cooling bath.

-

Addition of Bromine: Under a nitrogen atmosphere, slowly add a solution of bromine (1.1 equivalents) in dichloromethane to the stirred triphenyl phosphite solution via the dropping funnel. Maintain the temperature between -40 °C and -30 °C during the addition.

-

Addition of 3-Pentanone: After the complete addition of bromine, slowly add 3-pentanone (1.0 equivalent) to the reaction mixture, ensuring the temperature remains below -20 °C.

-

Reaction: Stir the reaction mixture at this low temperature for 2 hours.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Filter the resulting mixture to remove the precipitated triphenylphosphine oxide.

-

Wash the solid with a small amount of cold dichloromethane.

-

-

Purification: Purify the filtrate by distillation under reduced pressure to obtain this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of this compound.

References

Navigating the Fragmentation Maze: A Technical Guide to 3,3-Dibromopentane Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3,3-dibromopentane. Due to the absence of a publicly available mass spectrum for this compound, this guide leverages data from its isomers, 1,3-dibromopentane (B3190459) and 2,3-dibromopentane, alongside established principles of mass spectrometry for halogenated and branched alkanes to construct a theoretical fragmentation pathway. This document is intended to serve as a valuable resource for researchers in predicting and interpreting the mass spectra of similar gem-dibromoalkane compounds.

Predicted Mass Spectrometry Data of this compound

The mass spectrum of this compound is expected to be characterized by the isotopic signature of its two bromine atoms and fragmentation driven by the formation of stable carbocations. The molecular ion peak, if observable, would appear as a triplet at m/z 228, 230, and 232, with a relative intensity ratio of approximately 1:2:1, characteristic of a molecule containing two bromine atoms. However, for branched alkanes, the molecular ion is often of low abundance or entirely absent.[1] The fragmentation is predicted to be dominated by the cleavage of carbon-bromine and carbon-carbon bonds.

| m/z (Predicted) | Proposed Ion Structure | Formation Pathway | Notes |

| 228, 230, 232 | [C5H10Br2]+• | Molecular Ion | Expected to be of low abundance or absent. The triplet pattern is due to the 79Br and 81Br isotopes. |

| 149, 151 | [C5H10Br]+ | Loss of a bromine radical (•Br) | A significant peak is expected due to the stability of the resulting secondary carbocation. |

| 70 | [C5H10]+• | Loss of two bromine radicals (2 •Br) | Represents the pentane (B18724) radical cation. |

| 69 | [C5H9]+ | Loss of H• from [C5H10]+• | A common fragment in the mass spectra of pentane derivatives. |

| 41 | [C3H5]+ | Cleavage of C-C bonds | Represents the allyl cation, a stable carbocation. |

| 29 | [C2H5]+ | α-cleavage (loss of a propyl radical) | Formation of the ethyl cation. |

Core Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily dictated by the stability of the resulting fragments. The initial ionization event involves the removal of an electron, most likely a non-bonding electron from one of the bromine atoms, to form the molecular ion [C5H10Br2]+•.[2]

Several key fragmentation pathways are anticipated:

-

Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage.[3] The loss of a bromine radical (•Br) would lead to the formation of a brominated carbocation [C5H10Br]+ at m/z 149 and 151. This is often a prominent fragmentation pathway for alkyl halides.[2]

-

α-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine atoms (alpha-cleavage) is a common fragmentation route.[4] For this compound, this would involve the loss of an ethyl radical (•CH2CH3) to form a [C3H5Br2]+ ion, or the loss of a propyl radical to form the [C2H5]+ ion at m/z 29. Given the stability of the tertiary carbocation that would be formed after the loss of a bromine atom, subsequent or alternative C-C bond cleavages are highly probable.

-

Loss of HBr: The elimination of a neutral hydrogen bromide (HBr) molecule is another possible fragmentation pathway, which would lead to a fragment ion at m/z 148 and 150.

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the [C5H10Br]+ ion could lose HBr to form a [C5H9]+ ion at m/z 69.

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This section outlines a general experimental protocol for acquiring the mass spectrum of a liquid sample like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)[5]

-

Electron Energy: 70 eV[6]

-

Source Temperature: 230 °C[5]

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 25 to 300.

-

Scan Speed: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis:

-

Acquire data using the instrument's software.

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Generate the mass spectrum for the identified peak by averaging the scans across the peak and subtracting the background.

-

Analyze the fragmentation pattern and compare it with the predicted data and library spectra if available.

Visualizing the Fragmentation Logic

The following diagrams illustrate the logical relationships in the experimental workflow and the predicted fragmentation pathways of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Predicted fragmentation of this compound.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 3. docsity.com [docsity.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected infrared (IR) spectroscopy data for 3,3-dibromopentane. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the predicted key vibrational modes based on the analysis of its constituent functional groups. Detailed experimental protocols for acquiring IR spectra of liquid samples are also provided, alongside a logical workflow for spectral analysis.

Predicted Infrared Spectroscopy Data

The infrared spectrum of this compound is characterized by the vibrational modes of its alkane backbone and the carbon-bromine bonds. The following table summarizes the predicted absorption bands, their corresponding vibrational modes, and expected wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |

| 2960 - 2850 | C-H Asymmetric & Symmetric Stretch | -CH₃, -CH₂- | Strong |

| 1465 - 1450 | C-H Scissoring (Bending) | -CH₂- | Medium |

| 1380 - 1370 | C-H Symmetric Bend (Umbrella) | -CH₃ | Medium |

| 690 - 515 | C-Br Stretch | C-Br | Medium to Strong |

Note: The fingerprint region, typically below 1500 cm⁻¹, will contain a complex series of C-C stretching and various C-H bending vibrations (rocking, wagging, and twisting) that are unique to the overall molecular structure.

Core Vibrational Mode Analysis

-

C-H Stretching: The region between 2960 and 2850 cm⁻¹ is dominated by strong absorptions arising from the stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups of the pentane (B18724) backbone. Asymmetric stretches typically appear at slightly higher wavenumbers than their symmetric counterparts.

-

C-H Bending: The bending vibrations of the C-H bonds are expected in the 1465-1370 cm⁻¹ range. The scissoring motion of the methylene groups is anticipated around 1465-1450 cm⁻¹, while the characteristic symmetric "umbrella" bending of the methyl groups should appear in the 1380-1370 cm⁻¹ region.

-

C-Br Stretching: The presence of two bromine atoms on the same carbon atom (a gem-dibromide) will give rise to C-Br stretching vibrations. These are expected to appear in the lower frequency region of the spectrum, typically between 690 and 515 cm⁻¹.[1] The exact position and intensity will be influenced by the molecular geometry and the interaction between the two C-Br bonds.

Experimental Protocols for Infrared Spectroscopy

The following are detailed methodologies for obtaining the IR spectrum of a liquid sample such as this compound.

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This is a common and convenient method for liquid samples.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. A background spectrum of the clean, empty crystal should be recorded. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor, as well as any intrinsic absorbance from the ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the final IR spectrum (absorbance vs. wavenumber).

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.

Method 2: Transmission FTIR Spectroscopy using Salt Plates

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.

Instrumentation:

-

FTIR Spectrometer

-

Demountable cell holder

-

Infrared-transparent salt plates (e.g., NaCl or KBr)

Procedure:

-

Background Spectrum: Record a background spectrum with the empty cell holder in the beam path.

-

Sample Preparation:

-

Place one salt plate on a clean, dry surface.

-

Add one or two drops of this compound to the center of the plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform liquid film and to remove any air bubbles.

-

-

Spectrum Acquisition:

-

Mount the salt plate assembly in the demountable cell holder.

-

Place the holder in the sample compartment of the FTIR spectrometer.

-

Acquire the IR spectrum.

-

-

Data Processing: Perform a Fourier transform on the interferogram to obtain the IR spectrum.

-

Cleaning: Disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or chloroform). Store the plates in a desiccator to prevent damage from moisture.

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of a compound like this compound using IR spectroscopy.

References

An In-depth Technical Guide to the Properties and Reactivity of Geminal Dihalides

For Researchers, Scientists, and Drug Development Professionals

Geminal dihalides, organic compounds featuring two halogen atoms attached to the same carbon atom, are versatile intermediates in organic synthesis. Their unique structural arrangement imparts distinct physical and chemical properties that are leveraged in a variety of chemical transformations. This guide provides a comprehensive overview of the core properties and reactivity of geminal dihalides, including detailed experimental protocols and visual representations of key reaction mechanisms and workflows.

Core Properties of Geminal Dihalides

The physical and spectroscopic properties of geminal dihalides are fundamental to their application in synthesis. These properties are influenced by the nature of the halogen atoms and the overall molecular structure.

Physical Properties

The physical state, boiling and melting points, and density of geminal dihalides are critical parameters for their handling and purification. The following table summarizes these properties for the simplest dihalomethanes.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | -96.7[1] | 39.6[1] | 1.3266 (at 20 °C)[1] |

| Dibromomethane | CH₂Br₂ | 173.83 | -52.7[2] | 97[2] | 2.497 (at 20 °C) |

| Diiodomethane (B129776) | CH₂I₂ | 267.84 | 6[3] | 181 (decomposes)[3] | 3.325 (at 20 °C)[4] |

Spectroscopic Properties

Spectroscopic data is indispensable for the identification and characterization of geminal dihalides. The following tables provide key spectroscopic information for dihalomethanes.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Dichloromethane | CDCl₃ | 5.30 | 54.0 |

| Dibromomethane | CDCl₃ | 4.94[5] | 21.6 |

| Diiodomethane | CDCl₃ | 3.87[6] | -54.1 |

Infrared (IR) Spectroscopy

| Compound | C-H Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |

| Dichloromethane | 3054 (asymmetric), 2987 (symmetric)[7] | 750 (asymmetric), 707 (symmetric)[7] |

| Dibromomethane | ~2975-2845[8] | ~780-580[8] |

| Diiodomethane | Not readily available | Not readily available |

Mass Spectrometry (MS)

| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z (relative intensity) |

| Dichloromethane | 84, 86, 88 | 49 (CH₂³⁵Cl⁺), 51 (CH₂³⁷Cl⁺)[9] |

| Dibromomethane | 172, 174, 176 | 93 (CH₂⁷⁹Br⁺), 95 (CH₂⁸¹Br⁺)[10] |

| Diiodomethane | 268 | 141 (CH₂I⁺), 127 (I⁺) |

Reactivity of Geminal Dihalides

The reactivity of geminal dihalides is characterized by their participation in a range of transformations, including substitution, elimination, and the formation of reactive intermediates.

Substitution Reactions

Geminal dihalides can be hydrolyzed to form aldehydes or ketones, a transformation of significant synthetic utility. Primary geminal dihalides yield aldehydes, while secondary ones afford ketones.[1][11] The reaction proceeds through an unstable gem-diol intermediate which readily eliminates water.[12][13]

Mechanism of geminal dihalide hydrolysis.

Elimination Reactions

Treatment of geminal dihalides with a strong base leads to a double dehydrohalogenation to furnish alkynes.[3][14][15] This reaction is a valuable method for the synthesis of terminal and internal alkynes.[6][16]

Formation of Carbenes and Carbenoids

Geminal dihalides are precursors to carbenes and carbenoids, which are highly reactive species used in cyclopropanation and homologation reactions.

This reaction involves the formation of an organozinc carbenoid from diiodomethane and a zinc-copper couple. This carbenoid reacts with alkenes to produce cyclopropanes stereospecifically.[17][18][19]

Formation of the Simmons-Smith reagent and subsequent cyclopropanation.

This reaction transforms aldehydes into terminal alkynes in a two-step process. The first step involves the reaction of an aldehyde with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoalkene.[7][20] Treatment with a strong base then leads to the alkyne.[21]

The Corey-Fuchs reaction for alkyne synthesis.

This method converts alkenes to allenes. An alkene is first reacted with a dihalocarbene (generated from a haloform and a strong base) to form a dihalocyclopropane. Subsequent treatment with an organolithium reagent or a reducing metal generates a cyclopropylidene, which rearranges to the allene.[22][23][24][25]

References

- 1. Corey-Seebach Reaction [organic-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. scribd.com [scribd.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Solved Below is the mass spectrum of dichloromethane | Chegg.com [chegg.com]

- 6. massbank.eu [massbank.eu]

- 7. Dichloromethane [applets.kcvs.ca]

- 8. C2H4Br2 CH3CHBr2 infrared spectrum of 1,1-dibromoethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Dibromomethane(74-95-3) MS [m.chemicalbook.com]

- 11. ijsdr.org [ijsdr.org]

- 12. rsc.org [rsc.org]

- 13. DICHLOROMETHANE-D2(1665-00-5) MS spectrum [chemicalbook.com]

- 14. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Grignard Reaction [organic-chemistry.org]

- 17. youtube.com [youtube.com]

- 18. synarchive.com [synarchive.com]

- 19. d.web.umkc.edu [d.web.umkc.edu]

- 20. asianpubs.org [asianpubs.org]

- 21. Cationic and anionic fragmentation of dichloromethane following inner-shell (Cl 1s) photoexcitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. www1.udel.edu [www1.udel.edu]

- 23. sciepub.com [sciepub.com]

- 24. chemrxiv.org [chemrxiv.org]

- 25. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 3,3-Dibromopentane: A Technical Guide

An In-depth Exploration of its Synthesis, History, and Methodologies for Researchers, Scientists, and Drug Development Professionals.

Abstract

3,3-Dibromopentane, a geminal dihalide, serves as a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of its synthesis, focusing on the primary methodologies for its preparation. Detailed experimental protocols for key synthesis routes are presented, alongside a comparative analysis of quantitative data. The historical context is explored through the development of general gem-dihalination techniques and the synthesis of its key precursor, 3-pentanone (B124093). This document aims to be a critical resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

Geminal dihalides, organic compounds bearing two halogen atoms on the same carbon, are versatile building blocks in synthetic organic chemistry. Their utility stems from their ability to undergo a variety of transformations, including conversion to carbonyl compounds, formation of carbon-carbon double bonds, and participation in coupling reactions. This compound, with the chemical formula C₅H₁₀Br₂, is a member of this class, offering a five-carbon backbone for the construction of more complex molecular architectures. This guide delves into the synthesis of this specific gem-dihalide, providing a detailed examination of its preparation methods and historical background.

Historical Context

The precise date and discoverer of the first synthesis of this compound are not well-documented in readily available historical records. Its history is therefore intrinsically linked to the development of general synthetic methods for geminal dihalides and the history of its primary precursor, 3-pentanone.

The transformation of a ketone's carbonyl group into a gem-dihalide is a fundamental reaction in organic chemistry. One of the historical reagents for this purpose is phosphorus pentabromide (PBr₅). While the exact timeline for its first use in converting ketones to gem-dibromides is not definitively established, phosphorus halides have been instrumental in organic synthesis since the 19th century. Phosphorus pentabromide is a reactive, yellow solid that can convert carboxylic acids to acyl bromides and is also employed in the conversion of ketones into gem-dibromides.[1][2] Its utility in such transformations has been a part of the organic chemist's toolkit for many decades.

The key starting material for the most common synthesis of this compound is 3-pentanone (diethyl ketone). The synthesis of 3-pentanone itself has a more defined history, with various methods developed over time. Early laboratory and industrial preparations involved the ketonic decarboxylation of propanoic acid using metal oxide catalysts.[3] Another significant route is the carbonylation of ethylene, a process that combines ethylene, carbon monoxide, and hydrogen.[4]

Synthesis of this compound

The primary and most well-documented method for the synthesis of this compound is the bromination of 3-pentanone. Two principal reagent systems have been employed for this conversion: triphenylphosphine (B44618)/bromine and phosphorus pentabromide.

Synthesis from 3-Pentanone using Triphenylphosphine and Bromine

This method involves the in-situ formation of a brominating agent from triphenylphosphine and elemental bromine.

-

Reaction Setup: Under a nitrogen atmosphere, dissolve triphenylphosphine (0.22 mol) in dichloromethane.

-

Bromine Addition: Cool the solution to -25°C. Slowly add bromine (0.22 mol) while maintaining the temperature between -25°C and -20°C.

-

Ketone Addition: Subsequently, slowly add 3-pentanone (0.2 mol).

-

Reaction: Allow the reaction to proceed for 2 hours at this temperature.

-

Warming: Warm the reaction mixture to room temperature and continue to stir for an additional 2 hours.

-

Work-up: Concentrate the solution under reduced pressure. Most of the triphenylphosphine oxide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is further purified by column chromatography to yield this compound.

| Parameter | Value | Reference |

| Starting Material | 3-Pentanone | [5] |

| Reagents | Triphenylphosphine, Bromine | [5] |

| Solvent | Dichloromethane | [5] |

| Temperature | -25°C to Room Temperature | [5] |

| Yield | 83.7% | [5] |

Synthesis from 3-Pentanone using Phosphorus Pentabromide

-

Reaction Setup: In a flask equipped with a stirrer and a reflux condenser (protected from moisture), place 3-pentanone in an inert solvent such as carbon tetrachloride.

-

Reagent Addition: Carefully add phosphorus pentabromide (PBr₅) portion-wise to the stirred solution. The reaction can be exothermic and may require cooling.

-

Reaction: After the addition is complete, the mixture may be stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by techniques such as GC-MS.

-

Work-up: The reaction mixture is then carefully poured onto ice-water to quench the unreacted PBr₅ and hydrolyze the phosphorus oxybromide byproduct.

-

Extraction: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Washing: The organic layer is washed with a dilute base solution (e.g., sodium bicarbonate) to remove any acidic byproducts, followed by washing with water and brine.

-

Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.

Quantitative data for this specific reaction is not available in the searched literature. However, it is a known general method for the synthesis of gem-dibromides from ketones.[2]

Diagrams

Synthesis of this compound from 3-Pentanone

Caption: Synthesis of this compound from 3-Pentanone.

Experimental Workflow for Synthesis via Triphenylphosphine and Bromine

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is predominantly achieved through the bromination of its corresponding ketone, 3-pentanone. While the historical origins of this specific compound are not clearly defined, the methodologies for its preparation are rooted in well-established principles of organic synthesis. The use of triphenylphosphine and bromine provides a high-yielding route with a detailed published protocol. The application of phosphorus pentabromide represents a classical and viable alternative. This guide provides the essential technical information for researchers and professionals to understand and potentially replicate the synthesis of this important geminal dihalide, facilitating its use in further synthetic endeavors.

References

- 1. Phosphorus pentabromide - Wikipedia [en.wikipedia.org]

- 2. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. Science made alive: Chemistry/Compounds [woelen.homescience.net]

- 5. Pentane, 3,3-dibromo- synthesis - chemicalbook [chemicalbook.com]

3,3-Dibromopentane: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a guide to the safety and handling of 3,3-Dibromopentane. Due to a lack of comprehensive, publicly available Safety Data Sheets (SDS) and toxicological studies specifically for this compound (CAS No: 54653-27-9), this guide is based on available physical and chemical data, and general safety principles for halogenated alkanes. It is imperative that users of this chemical conduct their own risk assessments and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

Limited quantitative data for this compound is available. The following tables summarize the known and computed properties.

Table 1: Identifiers and Basic Properties

| Property | Value | Source |

| CAS Number | 54653-27-9 | Pharmaffiliates[1] |

| Molecular Formula | C5H10Br2 | Pharmaffiliates[1] |

| Molecular Weight | 229.94 g/mol | Pharmaffiliates[1] |

| Appearance | Not Available (NA) | Pharmaffiliates[1] |

Table 2: Computed and Estimated Physical Properties

| Property | Value | Source |

| Boiling Point | 184 °C at 760 mmHg (Estimated) | LookChem[2] |

| Density | 1.669 g/cm³ (Estimated) | LookChem[2] |

| Flash Point | 64.3 °C (Estimated) | LookChem[2] |

| Refractive Index | 1.5064 (Estimated) | LookChem[2] |

| Melting Point | -28.63 °C (Estimated) | LookChem[2] |

Hazard Identification and General Safety Precautions

-

Skin and Eye Irritation: Halogenated organic compounds can cause skin and serious eye irritation.

-

Respiratory Tract Irritation: Vapors or mists may be irritating to the respiratory system.

-

Harmful if Swallowed or Inhaled: Ingestion and inhalation should be avoided.

-

Environmental Hazard: The environmental fate of this compound is not well-documented. Release into the environment should be prevented.

General handling precautions for similar chemicals suggest that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific data, a conservative approach to handling is recommended. The following protocols are based on best practices for handling hazardous liquid chemicals in a laboratory setting.

3.1 Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

3.2 Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection:

-

Wear a flame-retardant and chemically resistant lab coat.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage and Disposal

4.1 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Recommended storage temperature is between 2-8°C in a refrigerator.[1]

4.2 Disposal

-

Dispose of waste in accordance with all local, state, and federal regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

First Aid Measures

In the event of exposure, follow these first aid guidelines:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a hazardous liquid chemical like this compound.

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 3,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and predicted spectral data for 3,3-Dibromopentane. Due to the limited availability of experimental data in public domains, this guide leverages established chemical principles and spectroscopic prediction tools to offer a detailed analysis for research and development purposes.

Chemical Identity and Physical Properties

This compound is a halogenated alkane with the chemical formula C₅H₁₀Br₂.[1] Its structure features a central carbon atom bonded to two bromine atoms and two ethyl groups. This geminal dibromide arrangement significantly influences its chemical reactivity and physical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₅H₁₀Br₂[1] |

| Molecular Weight | 229.94 g/mol [1] |

| CAS Number | 54653-27-9[1] |

| SMILES | CCC(CC)(Br)Br[1] |

| InChI | InChI=1S/C5H10Br2/c1-3-5(6,7)4-2/h3-4H2,1-2H3[1] |

Table 2: Predicted and Estimated Physical Properties of this compound

| Property | Predicted/Estimated Value |

| Boiling Point | 189 °C (estimate) |

| Melting Point | -28.63 °C (estimate) |

| Density | 1.660 g/cm³ (estimate) |

| Refractive Index | 1.500 (estimate) |

Synthesis of this compound

A primary route for the synthesis of this compound is the geminal dibromination of 3-pentanone (B124093). This transformation can be achieved using various brominating agents. A common and effective method involves the use of hydrogen peroxide and hydrobromic acid.

Experimental Protocol: Synthesis via H₂O₂/HBr System

This protocol is adapted from general procedures for the bromination of ketones.[2][3][4][5]

Materials:

-

3-Pentanone

-

Hydrobromic acid (48% aqueous solution)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-pentanone (1 equivalent) in dichloromethane.

-

Cool the flask in an ice bath with stirring.

-

Slowly add hydrobromic acid (2.2 equivalents) to the solution.

-

From the dropping funnel, add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation.

Synthesis Workflow

Caption: Synthesis of this compound from 3-Pentanone.

Predicted Spectroscopic Data

Due to the absence of readily available experimental spectra, the following data is predicted based on the molecular structure of this compound and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry.

Table 3: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -CH₂- | 2.2 - 2.5 | Quartet (q) | 4H |

| -CH₃ | 1.1 - 1.3 | Triplet (t) | 6H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will show three distinct signals corresponding to the three unique carbon environments in the molecule.

Table 4: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br₂ (C3) | 60 - 75 |

| -CH₂- (C2, C4) | 40 - 50 |

| -CH₃ (C1, C5) | 10 - 15 |

Mass Spectrometry

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks).

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

| 228, 230, 232 | [M]⁺ (Molecular ion) |

| 150, 152 | [M - Br]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 29 | [C₂H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrations of the carbon-hydrogen and carbon-carbon bonds.

Table 6: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2970 - 2850 | C-H stretch (alkane) |

| 1465 - 1450 | C-H bend (methylene) |

| 1380 - 1370 | C-H bend (methyl) |

| 650 - 550 | C-Br stretch |

Molecular Structure and Conformation

The central carbon atom (C3) in this compound is sp³ hybridized, resulting in a tetrahedral geometry. The two ethyl groups and two bromine atoms will arrange themselves to minimize steric hindrance.

Table 7: Predicted Bond Properties for this compound

| Bond | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-C | 1.53 - 1.54 | - |

| C-H | 1.09 - 1.10 | - |

| C-Br | 1.93 - 1.95 | - |

| Br-C-Br | ~111 | - |

| C-C-C | ~112 | - |

Logical Relationship of Structural Features

The molecular structure of this compound dictates its chemical and physical properties, which in turn inform the expected outcomes of various analytical techniques.

Caption: Logical flow from structure to properties.

References

- 1. This compound | C5H10Br2 | CID 13555730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Convenient Synthesis of 2,2-Dibromo-1-arylethanones by Bromination of 1-Arylethanones with the H2O2-HBr System [organic-chemistry.org]

The Stereochemistry of Dibrominated Alkanes: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereochemistry of dibrominated alkanes, a class of compounds with significant applications in organic synthesis and as precursors in medicinal chemistry. The guide covers the fundamental principles of stereoisomerism in these molecules, including enantiomers, diastereomers, and meso compounds. It delves into the conformational analysis of vicinal and geminal dibromides, with a focus on the influential role of bromine substituents. Detailed experimental protocols for the stereoselective synthesis, purification, and characterization of dibrominated alkanes are presented. Advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and chiroptical methods such as Circular Dichroism (CD) and optical rotation, are discussed in the context of elucidating the three-dimensional structure of these molecules. Quantitative data is summarized in structured tables, and key concepts and workflows are illustrated with diagrams generated using Graphviz.

Introduction to the Stereochemistry of Dibrominated Alkanes

The spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. For drug development professionals, understanding the stereochemistry of a molecule is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Dibrominated alkanes serve as versatile synthetic intermediates and their stereochemical complexity provides a rich platform for studying fundamental principles of organic chemistry.

This guide will focus on the two main classes of dibrominated alkanes:

-

Vicinal dibromides: Containing bromine atoms on adjacent carbons (1,2-dibromides).

-

Geminal dibromides: Containing bromine atoms on the same carbon (1,1-dibromides).

The presence of one or more stereocenters in these molecules gives rise to various stereoisomers, including enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). In cases of specific symmetry, achiral meso compounds can also exist.

Synthesis of Dibrominated Alkanes

The most common method for the synthesis of vicinal dibromides is the electrophilic addition of bromine (Br₂) to an alkene. This reaction is highly stereospecific, proceeding via a cyclic bromonium ion intermediate, which leads to anti-addition of the two bromine atoms across the double bond. The stereochemical outcome of the reaction is therefore dependent on the stereochemistry of the starting alkene.

-

Bromination of a cis-alkene yields a racemic mixture of enantiomers.

-

Bromination of a trans-alkene yields a meso compound, if the product has a plane of symmetry.

Geminal dibromides can be synthesized from aldehydes or ketones using reagents like phosphorus pentabromide (PBr₅).

Logical Relationship of Stereoselective Bromination

Caption: Stereochemical outcome of the bromination of cis- and trans-2-butene.

Conformational Analysis

The presence of bulky bromine atoms significantly influences the conformational preferences of dibrominated alkanes. For vicinal dibromides, the staggered conformations are generally more stable than the eclipsed conformations due to reduced torsional strain. The relative stability of the staggered conformers (gauche and anti) is determined by a balance of steric and electronic effects.

In 1,2-dibromoethane, the anti-conformation, where the two bromine atoms are at a dihedral angle of 180°, is the most stable due to minimized steric repulsion and favorable dipole-dipole interactions. The gauche-conformations, with a dihedral angle of approximately 60°, are less stable.

Conformational Energy Profile of 1,2-Dibromoethane

Caption: Relative energies of the conformations of 1,2-dibromoethane.

Spectroscopic and Analytical Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of dibrominated alkanes.

-

¹H NMR: The chemical shifts of protons are influenced by the electronegativity of the adjacent bromine atoms, typically appearing in the downfield region. The multiplicity of the signals, governed by spin-spin coupling, provides information about the number of neighboring protons.

-

¹³C NMR: The chemical shifts of carbon atoms directly bonded to bromine are significantly deshielded.

-

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is invaluable for conformational analysis. Generally, anti-protons (180° dihedral angle) exhibit larger coupling constants (10-14 Hz) than gauche-protons (60° dihedral angle) (2-5 Hz).

Table 1: Representative NMR Data for Simple Dibrominated Alkanes (in CDCl₃)

| Compound | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| 1,1-Dibromoethane | CH₃: 2.48 (d), CH: 5.86 (q) | CH₃: 29.5, CHBr₂: 38.9 |

| 1,2-Dibromoethane | CH₂: 3.65 (s) | CH₂Br: 31.9 |

| meso-2,3-Dibromobutane (B1593828) | CH₃: 1.85 (d), CH: 4.35 (q) | CH₃: 23.5, CHBr: 53.2 |

| (±)-2,3-Dibromobutane | CH₃: 1.75 (d), CH: 4.15 (q) | CH₃: 24.1, CHBr: 51.9 |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the absolute and relative stereochemistry.

While obtaining suitable crystals of simple, non-derivatized dibrominated alkanes can be challenging due to their liquid nature at room temperature, crystal structures of more complex or derivatized dibrominated alkanes are available in databases like the Cambridge Structural Database (CSD).

Table 2: Typical Bond Parameters for a C-Br Bond

| Parameter | Typical Value |

| C-Br Bond Length | 1.93 - 1.97 Å |

| C-C-Br Bond Angle | 109° - 112° |

Chiroptical Methods: Optical Rotation and Circular Dichroism

For chiral dibrominated alkanes, chiroptical techniques are essential for distinguishing between enantiomers and determining their absolute configuration.

-

Optical Rotation: Chiral molecules rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation [α] is a standardized measure of this property. For example, the specific rotation of (2S,3S)-2,3-dibromobutane is reported to be -5.756°.[1] Its enantiomer, (2R,3R)-2,3-dibromobutane, will have a specific rotation of +5.756°. The meso-isomer, being achiral, is optically inactive ([α] = 0°).

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Electronic Circular Dichroism (ECD) is sensitive to the electronic transitions of chromophores in a chiral environment, while Vibrational Circular Dichroism (VCD) probes the vibrational transitions. The resulting CD spectrum is a unique fingerprint for a particular enantiomer and can be used to determine its absolute configuration by comparison with theoretically calculated spectra.

Experimental Protocols

Synthesis of meso-2,3-Dibromobutane from trans-2-Butene

This protocol describes the synthesis of meso-2,3-dibromobutane via the electrophilic addition of bromine to trans-2-butene.

Workflow for the Synthesis of meso-2,3-Dibromobutane

Caption: Experimental workflow for the synthesis of meso-2,3-dibromobutane.

Materials:

-

trans-2-butene

-

Bromine

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Aqueous sodium thiosulfate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, fractional distillation apparatus.

Procedure:

-

Set up a round-bottom flask with a magnetic stir bar, a dropping funnel, and a condenser in a fume hood.

-

Dissolve trans-2-butene in dichloromethane and place it in the flask.

-

Cool the flask in an ice bath.

-

Prepare a solution of bromine in dichloromethane and place it in the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of trans-2-butene. The red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction to stir for an additional 15 minutes.

-

Transfer the reaction mixture to a separatory funnel and wash with aqueous sodium thiosulfate solution to quench any unreacted bromine.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the resulting crude meso-2,3-dibromobutane by fractional distillation.

Purification by Fractional Distillation

Fractional distillation is used to separate liquids with close boiling points. This is particularly useful for separating stereoisomers of dibrominated alkanes, which may have slightly different boiling points.

Procedure:

-

Set up a fractional distillation apparatus with a distilling flask, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, and a thermometer.

-

Place the crude dibrominated alkane in the distilling flask with boiling chips.

-

Heat the flask gently.

-

Collect the fractions that distill over at different temperature ranges.

-

Analyze the fractions by a suitable method (e.g., GC or NMR) to determine their purity.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

Enantiomers can be separated using chiral HPLC, which employs a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times.

Procedure:

-

Select a suitable chiral column and mobile phase based on the properties of the dibrominated alkane.

-

Dissolve the racemic mixture in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV detector).

-

The two enantiomers will appear as separate peaks in the chromatogram.

Conclusion

The stereochemistry of dibrominated alkanes is a multifaceted topic with significant implications for synthetic and medicinal chemistry. A thorough understanding of the principles of stereoisomerism, conformational analysis, and the application of modern analytical techniques is crucial for the successful synthesis, purification, and characterization of these important molecules. This guide has provided a comprehensive overview of these key aspects, offering valuable information and practical protocols for researchers, scientists, and drug development professionals working in this field. The continued development of stereoselective synthetic methods and advanced analytical instrumentation will undoubtedly lead to further advancements in our ability to manipulate and understand the three-dimensional world of molecules.

References

Technical Guide: 3,3-Dibromopentane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,3-dibromopentane, a geminal dihalide with applications in organic synthesis. The guide covers its physicochemical properties, synthesis, reactivity, and safety protocols, presented in a format tailored for scientific and research applications.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including reaction setup, purification, and characterization.

Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54653-27-9 | [1] |

| Molecular Formula | C₅H₁₀Br₂ | [1][2] |

| Molecular Weight | 229.94 g/mol | [1][2] |

| Boiling Point | 189 °C (estimate) | |

| Density | 1.660 g/cm³ (estimate) | |

| Refractive Index | 1.500 (estimate) | |

| SMILES | CCC(CC)(Br)Br | [1] |

| InChIKey | NTIGNJOEVBTPJJ-UHFFFAOYSA-N | [1] |

Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR | Two signals are expected: a triplet corresponding to the two methyl (CH₃) groups and a quartet for the two methylene (B1212753) (CH₂) groups. The integration ratio would be 3:2. |

| ¹³C NMR | Three signals are anticipated: one for the methyl carbons, one for the methylene carbons, and a distinct signal for the quaternary carbon bonded to the two bromine atoms (C(Br)₂), which would be shifted significantly downfield. |

| Mass Spec. | The molecular ion peak [M]⁺ would exhibit a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Common fragmentation would involve the loss of bromine radicals (Br•) and ethyl radicals (CH₃CH₂•). |

Synthesis of this compound

The primary synthetic route to this compound is the bromination of 3-pentanone (B124093). The following protocol is a representative method.

Experimental Protocol: Bromination of 3-Pentanone

This procedure outlines the synthesis of this compound from 3-pentanone using bromine in the presence of a catalyst.

Materials:

-

3-Pentanone

-

Bromine

-

Dichloromethane (B109758) (solvent)

-

Triphenyl phosphite (B83602) or similar catalyst

-

Nitrogen or Argon gas (for inert atmosphere)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-